(2-Methylprop-2-en-1-yl)thiourea
Overview
Description
(2-Methylprop-2-en-1-yl)thiourea is an organic compound with the molecular formula C5H10N2S. It is a derivative of thiourea, where the hydrogen atoms are substituted with a 2-methylprop-2-en-1-yl group. This compound is known for its diverse applications in organic synthesis and its potential biological activities.
Mechanism of Action
Mode of Action
It has been studied in the context of reactions with 2-methylallyl radicals and oxygen molecules . The reaction system under study is (1) and it proceeds by a barrierless reaction to form 2-methylallylperoxyl .
Biochemical Pathways
The compound’s interaction with 2-methylallyl radicals and oxygen molecules suggests it may play a role in oxidative stress pathways .
Result of Action
It has been studied for its activity on tobacco mosaic virus (tmv) and showed good curative activity in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylprop-2-en-1-yl)thiourea can be synthesized through various methods. One common approach involves the reaction of 2-methylprop-2-en-1-amine with thiocyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiourea derivative.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The process ensures high purity and yield, making it suitable for commercial applications. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Methylprop-2-en-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(2-Methylprop-2-en-1-yl)thiourea has found applications in several scientific fields:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.
Medicine: Research indicates its potential as a therapeutic agent due to its biological activities.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.
Isothioureas: Isomers with different structural arrangements.
Uniqueness: (2-Methylprop-2-en-1-yl)thiourea is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-methylprop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-4(2)3-7-5(6)8/h1,3H2,2H3,(H3,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWANTMRZNYWRIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404055 | |
Record name | (2-methylprop-2-en-1-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-01-1 | |
Record name | NSC172998 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-methylprop-2-en-1-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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